5,5-Dimethyl-1,3-thiazolidine-2-thione

Catalog No.
S13169950
CAS No.
64050-49-3
M.F
C5H9NS2
M. Wt
147.3 g/mol
Availability
In Stock
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5,5-Dimethyl-1,3-thiazolidine-2-thione

CAS Number

64050-49-3

Product Name

5,5-Dimethyl-1,3-thiazolidine-2-thione

IUPAC Name

5,5-dimethyl-1,3-thiazolidine-2-thione

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

InChI

InChI=1S/C5H9NS2/c1-5(2)3-6-4(7)8-5/h3H2,1-2H3,(H,6,7)

InChI Key

NXQRDNULRQLSBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=S)S1)C

Conventional Heterocyclic Synthesis Pathways

Thiazolidinethione Ring Formation Mechanisms

The formation of 5,5-dimethyl-1,3-thiazolidine-2-thione follows established mechanisms for thiazolidinethione ring construction, with modifications to accommodate the quaternary carbon center at the 5-position [2]. The fundamental cyclization mechanism involves a multi-step process beginning with nucleophilic attack on a carbonyl carbon by an amino nitrogen, followed by subsequent cyclization through sulfur incorporation [1].

The primary mechanistic pathway proceeds through initial formation of a carbinolamine intermediate when the amino component attacks the carbonyl substrate [18]. This step typically exhibits an energy barrier of 12-15 kilocalories per mole and is favored under basic conditions [18]. The carbinolamine intermediate subsequently undergoes dehydration to form a Schiff base, which represents a crucial intermediate in the overall transformation [26].

Following imine formation, thiol addition occurs with an energy barrier ranging from 15-20 kilocalories per mole [18]. This step often represents the rate-determining phase of the cyclization process and shows minimal pH dependence [18]. The thiol-imine adduct then undergoes intramolecular cyclization via sulfur-carbon bond formation, which constitutes the most energetically demanding step with barriers of 18-25 kilocalories per mole [18].

Phosphate buffer systems dramatically enhance thiazolidine formation through stabilization of primary carbocation intermediates [15] [18]. The phosphate ions facilitate completion of the cyclization by promoting amino nitrogen attack on the activated carbon center [15]. Protic solvents further enhance ring formation by facilitating water molecule removal during the dehydration steps [15] [18].

Table 1: Mechanistic Steps in Thiazolidine-2-thione Ring Formation

Mechanistic StepKey IntermediateRate-Determining SteppH DependenceEnergy Barrier (kcal/mol)
Nucleophilic Attack on CarbonylCarbinolamineNoBasic conditions favor12-15
Imine FormationSchiff BaseSometimesNeutral to acidic8-12
Thiol AdditionThiol-imine AdductOftenpH independent15-20
Cyclization via S-C Bond FormationFive-membered RingYesBase-catalyzed18-25
DehydrationDehydrated Cyclic ProductNoAcid-catalyzed10-14
Aromatization/TautomerizationStable Thiazolidine-2-thioneNopH independent5-8

Advanced Synthetic Techniques

Microwave-Assisted Cyclization Reactions

Microwave-assisted synthesis represents a significant advancement in thiazolidine-2-thione preparation, offering substantial improvements in reaction time, yield, and product purity [6] [12] [13]. The microwave-induced methodology reduces traditional reaction times from hours to minutes while maintaining or improving yields [6] [12].

The optimized microwave protocol involves suspending chloroacetic acid and thiourea in water under ice-cold conditions for approximately fifteen minutes to precipitate the 2-imino-4-thiazolidinone intermediate [6]. This intermediate is subsequently subjected to microwave irradiation at 250 watts for five minutes [6]. The desired thiazolidine-2-thione product is isolated following cooling and vacuum filtration in 83 percent yield without requiring further purification [6].

Microwave-assisted organic synthesis demonstrates several advantages over conventional heating methods [12]. The energy absorption and propagation mechanisms in microwave irradiation differ entirely from traditional heating approaches, leading to more efficient energy transfer to the reaction mixture [12]. This results in enhanced reaction rates, improved selectivity, and reduced formation of side products [12].

One-pot telescopic approaches have been developed utilizing microwave assistance for thiazolidine-2-imine synthesis [13]. These methods proceed smoothly through reaction of 2-aminopyridine or related heterocyclic amines with substituted isothiocyanates, followed by base-catalyzed ring closure with 1,2-dibromoethane [13]. The synthetic strategy merges thiourea formation with base-catalyzed cyclization in a modular and straightforward approach [13].

Table 2: Microwave-Assisted Synthesis Conditions

ParameterConventional MethodMicrowave MethodImprovement Factor
Reaction Time12 hours5 minutes144x faster
Temperature100-110°CVariable powerEnergy efficient
Yield83%83%Equivalent
PurityModerateHighEnhanced
Purification RequiredYesMinimalSimplified

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis approaches for thiazolidine derivatives have emerged as powerful alternatives to chiral pool methodologies [14] [17]. These strategies utilize readily available achiral starting materials with chiral catalysts to achieve high levels of enantio- and diastereoselectivity [14].

Organocatalytic methods employ quinidine as a bifunctional catalyst for formal [3+2] annulation reactions between imines and 2-mercaptoacetaldehyde [14]. The reaction mechanism involves activation of both reaction partners by the chiral catalyst, followed by stereoselectively controlled sulfur addition to the imine [14]. Subsequent cyclization through nitrogen atom addition to the aldehyde moiety forms the desired thiazolidine product with excellent stereochemical control [14].

Copper-pyridine bis(oxazoline) complex catalysis enables enantioselective multicomponent reactions between imines, terminal alkynes, and isothiocyanates [17]. This approach proceeds through an asymmetric alkynylation/hydrothiolation cascade mechanism [17]. The process achieves enantiopure thiazolidine-2-imines with 60-99 percent enantiomeric excess through highly regioselective intramolecular 5-exo-dig hydrothiolation reactions [17].

The catalytic systems demonstrate broad substrate tolerance and functional group compatibility [14] [17]. Various aryl imines can be successfully employed, and ongoing research focuses on extending these methodologies to other imine types and alternative catalytic systems to improve stereoselectivity further [14].

Table 3: Catalytic Asymmetric Synthesis Results

Catalyst SystemSubstrate ScopeEnantiomeric Excess (%)Reaction ConditionsYield Range (%)
QuinidineAryl imines85-95Room temperature70-90
Copper-PyBoxTerminal alkynes60-99Ambient conditions65-85
Chiral Phosphoric AcidVarious electrophiles75-92Controlled temperature60-80

Purification and Isolation Protocols

Purification and isolation of 5,5-dimethyl-1,3-thiazolidine-2-thione requires specialized protocols adapted for heterocyclic compounds containing both nitrogen and sulfur functionalities [1] [2] [3]. The choice of purification method depends on the specific synthetic route employed and the nature of impurities present in the crude reaction mixture.

Recrystallization from absolute ethanol represents the most commonly employed purification technique [1] [3]. The crude product is dissolved in hot absolute ethanol and allowed to cool slowly to promote crystal formation [1]. This method typically achieves purities of 95-99 percent and requires 2-4 hours for completion [1]. The recrystallized material exhibits characteristic melting points and spectroscopic properties consistent with the pure compound [1].

Column chromatography using silica gel provides an alternative purification approach for complex reaction mixtures [2] [33]. The methodology employs dichloromethane/methanol gradient elution systems [33]. However, special considerations are required when purifying basic heterocyclic compounds due to potential acid-base interactions between silica and the nitrogen-containing substrates [33]. Addition of competing amines such as triethylamine to the mobile phase can neutralize acidic silanol groups and prevent compound degradation [33].

Plug filtration through silica gel offers a simplified purification approach for cases involving high conversion and minimal side product formation [2]. Following removal of residual carbon disulfide under reduced pressure, the crude material can be purified by simple filtration through a silica gel plug using dichloromethane as eluent [2]. This approach eliminates the need for traditional column chromatography and reduces purification time to 15-30 minutes [2].

Table 4: Purification and Isolation Protocols

Purification MethodConditionsPurity Achieved (%)Time RequiredApplicability
Recrystallization from EthanolAbsolute ethanol, Room temperature95-992-4 hoursGeneral use
Silica Gel Column ChromatographyDCM/MeOH gradient, Silica gel90-981-3 hoursComplex mixtures
Plug FiltrationSilica gel plug, DCM elution85-9515-30 minutesSimple purification
Precipitation and WashingIce-cold ethanol washing80-9030 minutesQuick isolation
Microwave-Assisted CrystallizationControlled cooling, Solvent removal92-971-2 hoursHeat-sensitive compounds
Vacuum DistillationReduced pressure, 195°C98-992-3 hoursVolatile compounds

Spectroscopic characterization plays a crucial role in confirming product identity and purity [1] [3] [29]. Nuclear magnetic resonance spectroscopy, including both proton and carbon-13 analyses, provides definitive structural confirmation [1] [3]. High-resolution electrospray ionization mass spectrometry offers molecular weight determination and fragmentation pattern analysis [1] [3]. Infrared spectroscopy identifies characteristic functional group vibrations, particularly the thioamide carbonyl and carbon-nitrogen stretching frequencies [29].

The thermodynamic stability of 5,5-dimethyl-1,3-thiazolidine-2-thione has been evaluated through comparative analysis with the parent compound 1,3-thiazolidine-2-thione. Based on experimental calorimetric data for the parent compound, the gas-phase enthalpy of formation is 97.1 ± 4.0 kJ/mol, while the crystalline state shows -3.4 ± 2.1 kJ/mol [1]. The substitution of two methyl groups at the 5-position is expected to enhance thermodynamic stability through electronic and steric effects.

The enthalpy of sublimation for the parent compound is 100.5 ± 3.4 kJ/mol, indicating moderate intermolecular forces in the solid state [1]. The dimethyl derivative is predicted to have slightly higher sublimation enthalpy due to increased molecular weight and van der Waals interactions. The enthalpy of combustion for the crystalline parent compound is -3095.7 ± 2.1 kJ/mol [1], suggesting the dimethyl derivative would exhibit a correspondingly higher combustion enthalpy.

Computational analysis using Gaussian-3 theory indicates that the thione tautomeric form is significantly more stable than the thiol form by 33.5 kJ/mol for the parent compound [1]. The 5,5-dimethyl substitution pattern is expected to maintain this preference for the thione form due to reduced steric hindrance and maintained electronic delocalization within the heterocyclic ring system.

The thermal stability profile shows a melting point of 377.0 K (103.85°C) for the parent compound [1], while the dimethyl derivative exhibits enhanced thermal stability with predicted decomposition temperatures above 195.6°C [2]. The flash point is estimated at 72.1°C [2], indicating moderate thermal hazard characteristics.

Solubility Characteristics in Various Solvent Systems

The solubility behavior of 5,5-dimethyl-1,3-thiazolidine-2-thione varies significantly across different solvent systems, reflecting its amphiphilic nature and ability to engage in diverse intermolecular interactions. The compound demonstrates excellent solubility in dimethyl sulfoxide (DMSO) due to strong hydrogen bonding interactions between the NH group and the sulfoxide oxygen, combined with favorable dipole-dipole interactions [3].

In polar protic solvents such as methanol and ethanol, the compound exhibits moderate solubility with concurrent tautomeric equilibrium establishment between thione and thiol forms. The equilibrium constant varies with temperature and solvent polarity, with the thione form remaining predominant under most conditions [4] [5]. Temperature-dependent nuclear magnetic resonance studies indicate that increased temperature favors the thiol tautomer, with equilibrium constants following endothermic behavior [4].

Dichloromethane and chloroform provide good solubility characteristics, making them suitable for crystallization and purification procedures [6]. These moderately polar solvents minimize tautomeric equilibration while maintaining sufficient solvation of the heterocyclic ring system. The compound has been successfully crystallized from dichloromethane-hexane mixtures, indicating compatible solubility gradients [1].

Water solubility is limited due to the hydrophobic nature of the dimethyl substituents and the preference for organic solvents. However, the NH group can participate in hydrogen bonding with water molecules, providing some aqueous solubility under specific pH conditions [7]. The compound demonstrates poor solubility in nonpolar solvents such as hexane due to the polar nature of the thiocarbonyl group and the inability to form stabilizing interactions [7].

Acetonitrile and tetrahydrofuran serve as effective reaction media, providing moderate solubility while maintaining chemical stability. These polar aprotic solvents minimize protonation of the nitrogen center while facilitating nucleophilic and electrophilic reactions [8] [9]. The topological polar surface area of 69.42 Ų influences solvent selection for synthetic transformations [10].

Tautomeric Behavior and pH-Dependent Stability

The tautomeric equilibrium of 5,5-dimethyl-1,3-thiazolidine-2-thione involves interconversion between thione and thiol forms, with the thione tautomer being thermodynamically favored. Nuclear magnetic resonance spectroscopy studies of the parent compound demonstrate that the thione form is more stable by 33.5 kJ/mol in the gas phase [1]. The 5,5-dimethyl substitution pattern is expected to maintain this preference due to electronic stabilization effects.

Temperature-dependent tautomeric studies reveal that the equilibrium is entropy-driven and endothermic [4]. In deuterated solvents including acetonitrile, dimethyl sulfoxide, and chloroform, the equilibrium constant K = [thiol]/[thione] increases with temperature, allowing achievement of nearly 50% thiol concentrations under specific conditions [4] [5]. The combined effects of solvent polarity and temperature provide control over tautomeric distribution.

pH-dependent stability analysis indicates that the compound maintains structural integrity under neutral conditions. Related thiazoline derivatives show pH-sensitive behavior, with half-lives varying from 45 minutes at pH 7.5 to 3-4 minutes at pH 6.5 for structurally similar compounds [11]. The 5,5-dimethyl substitution pattern is expected to enhance pH stability through steric protection of the heterocyclic ring system.

The thione-thiol equilibrium is influenced by hydrogen bonding capacity of the solvent system. Protic solvents stabilize the thiol form through hydrogen bonding with the sulfhydryl group, while aprotic solvents favor the thione form through dipole-dipole interactions [12] [4]. The equilibrium position can be manipulated through solvent selection and temperature control.

Computational studies using density functional theory methods confirm that the thione tautomer exhibits greater thermodynamic stability across various theoretical levels. The energy difference between tautomeric forms remains consistent with experimental observations, validating the predominance of the thione form under standard conditions [1] [12].

Reactivity Patterns with Electrophilic/Nucleophilic Reagents

The reactivity of 5,5-dimethyl-1,3-thiazolidine-2-thione is dominated by the nucleophilic character of the sulfur atoms and the electrophilic nature of the thiocarbonyl carbon. The compound readily undergoes nucleophilic attack at the C2 position by various nucleophiles including amines, alcohols, and hydrazines, forming thiourea derivatives under mild conditions [9] [13]. The electron-withdrawing nature of the thiocarbonyl group enhances the electrophilicity of the carbon center.

Electrophilic attack at sulfur atoms occurs with halogens such as iodine and bromine, forming charge transfer complexes with characteristic spectroscopic properties [14] [15]. These interactions involve electron transfer from the sulfur lone pairs to the electrophilic species, resulting in colored complexes with modified electronic properties. The dimethyl substituents influence the electron density distribution, affecting the binding affinity for electrophilic reagents.

The nitrogen atom serves as a coordination site for metal complexes, with transition metals including copper, zinc, and cadmium forming stable coordination compounds [16] [13]. The deprotonated thiolate form acts as a bidentate ligand, coordinating through both sulfur atoms. These metal complexes exhibit enhanced stability and modified reactivity patterns compared to the free ligand.

Oxidation reactions target the thione group, converting it to various oxidized derivatives under mild oxidizing conditions. Peroxides and molecular oxygen can oxidize the sulfur center, while maintaining the integrity of the heterocyclic ring system [13]. The dimethyl substituents provide steric protection against overoxidation.

Cyclization reactions involving the nitrogen atom have been demonstrated with alkynes and aldehydes, forming complex heterocyclic frameworks through copper-catalyzed multicomponent reactions [9]. The 5-exo-dig cyclization mode is preferred, leading to thiazolidin-2-imine products with high regioselectivity. The dimethyl groups influence the reaction pathway through steric and electronic effects.

The compound participates in hydrogen bonding interactions through the NH group, forming dimeric species in crystalline states and concentrated solutions [1]. These interactions influence physical properties including melting point, solubility, and spectroscopic behavior. The hydrogen bonding capacity affects tautomeric equilibria and reactivity patterns in protic solvents.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

147.01764164 g/mol

Monoisotopic Mass

147.01764164 g/mol

Heavy Atom Count

8

UNII

F30B8K6E49

Dates

Last modified: 08-10-2024

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